1,2,4,5-Tetra(pyridin-3-yl)benzene
Overview
Description
1,2,4,5-Tetra(pyridin-3-yl)benzene is an organic compound characterized by a benzene ring substituted with four pyridine groups at the 1, 2, 4, and 5 positions. This compound is a heterocyclic derivative and is often used as an intermediate in organic synthesis . It is known for its good thermal stability and solubility in common organic solvents such as chloroform and benzene .
Mechanism of Action
1,2,4,5-Tetra(pyridin-3-yl)benzene, also known as 1,2,4,5-tetrakis(3-pyridyl)benzene, is a heterocyclic derivative that has been used as an intermediate in organic synthesis . This compound has been found to have interesting properties and applications in the field of chemistry.
Target of Action
The primary targets of this compound are metal-organic frameworks (MOFs) and porous coordination polymers (PCPs) . These targets play a crucial role in various chemical reactions due to their unique properties such as high surface area, tunable pore size, and versatile functionality .
Biochemical Pathways
The affected pathways involve the reversible structural transformation between [Pt II (CN) 4] 2− and [Pt IV Br 2 (CN) 4] 2− moieties . This transformation can be manipulated by redox post-synthetic modification (PSM), which results in the change of SCO behaviors .
Result of Action
The result of the compound’s action is the modulation of hysteretic four-/three-step, one-step, and four-step SCO behaviors . This modulation can be achieved by tuning the composition of guest molecules .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the modulation of host-guest interactions significantly influences the transition temperatures and SCO characteristics in a flexible PCP .
Preparation Methods
The synthesis of 1,2,4,5-Tetra(pyridin-3-yl)benzene typically involves multi-step reactions. The process generally includes the substitution reactions on the benzene ring followed by the construction of the pyridine rings . The synthetic route is relatively complex and requires multiple reaction steps and precise purification techniques .
Chemical Reactions Analysis
1,2,4,5-Tetra(pyridin-3-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine rings, using various reagents and catalysts.
Common reagents and conditions used in these reactions include cyanoborohydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4,5-Tetra(pyridin-3-yl)benzene has several scientific research applications:
Comparison with Similar Compounds
1,2,4,5-Tetra(pyridin-3-yl)benzene can be compared with other similar compounds, such as:
1,2,4,5-Tetra(pyridin-4-yl)benzene: This compound has pyridine groups at the 4-position instead of the 3-position, leading to different coordination properties and applications.
1,1,2,2-Tetra(pyridin-4-yl)ethene: This compound has an ethene backbone instead of a benzene ring, resulting in different structural and electronic properties.
1,3-Bis(3,5-di(pyridin-3-yl)phenyl)benzene: This compound has a more complex structure with additional pyridine groups, leading to unique properties and applications.
Properties
IUPAC Name |
3-(2,4,5-tripyridin-3-ylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4/c1-5-19(15-27-9-1)23-13-25(21-7-3-11-29-17-21)26(22-8-4-12-30-18-22)14-24(23)20-6-2-10-28-16-20/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFTXDCHHIJHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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